molecular formula C8H8ClF B13243627 1-Chloro-3-ethyl-5-fluorobenzene

1-Chloro-3-ethyl-5-fluorobenzene

Cat. No.: B13243627
M. Wt: 158.60 g/mol
InChI Key: OZJRTDIQDAXKGC-UHFFFAOYSA-N
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Description

1-Chloro-3-ethyl-5-fluorobenzene is an aromatic compound characterized by the presence of chlorine, ethyl, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethyl-5-fluorobenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethyl-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidation of the ethyl group can lead to the formation of carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the fluorine substituent can yield hydrogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a standard method for reduction.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

1-Chloro-3-ethyl-5-fluorobenzene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethyl-5-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity towards nucleophiles. Additionally, the ethyl group can influence the compound’s steric and electronic properties, affecting its overall reactivity and selectivity.

Comparison with Similar Compounds

    1-Chloro-3-fluorobenzene: Lacks the ethyl group, resulting in different reactivity and applications.

    1-Chloro-3-ethylbenzene: Lacks the fluorine substituent, affecting its chemical properties.

    3-Ethyl-5-fluorobenzene: Lacks the chlorine substituent, leading to variations in reactivity.

Uniqueness: 1-Chloro-3-ethyl-5-fluorobenzene is unique due to the combined presence of chlorine, ethyl, and fluorine substituents. This combination imparts distinct electronic and steric effects, making the compound valuable in specific synthetic and research applications.

Properties

Molecular Formula

C8H8ClF

Molecular Weight

158.60 g/mol

IUPAC Name

1-chloro-3-ethyl-5-fluorobenzene

InChI

InChI=1S/C8H8ClF/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3

InChI Key

OZJRTDIQDAXKGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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